![molecular formula C12H15N3 B3302722 [2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine CAS No. 918865-16-4](/img/structure/B3302722.png)

[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine

Übersicht

Beschreibung

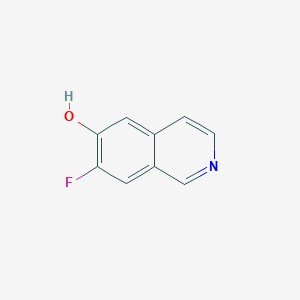

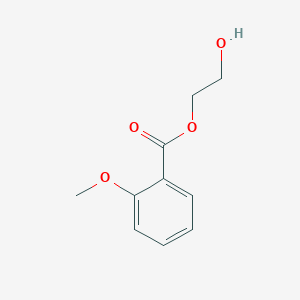

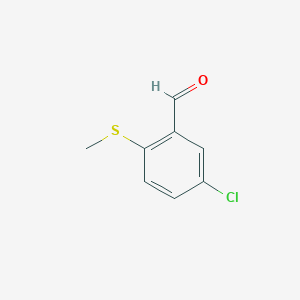

“[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine” is a pyrazole-based ligand . It is used in the synthesis of various compounds and has been studied for its catalytic properties . The compound is also known by its CAS Number: 918865-16-4 .

Synthesis Analysis

The synthesis of pyrazole-based ligands like “this compound” involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . This process results in the formation of pyrazole-based ligands that provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring attached to a phenyl group via a methanamine linker . The InChI code for this compound is1S/C12H15N3/c1-9-7-10(2)15(14-9)12-6-4-3-5-11(12)8-13/h3-7H,8,13H2,1-2H3 . Chemical Reactions Analysis

The pyrazole-based ligands, including “this compound”, have been found to exhibit excellent catalytic activities for the oxidation of catechol to o-quinone . The copper (II)-based complexes of these ligands showed better reaction rates than those based on other metals .Physical And Chemical Properties Analysis

“this compound” is a white solid with a melting point of 112–116 °C . It has a molecular weight of 201.27 . The compound is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen

Chemical Inhibition and Metabolic Applications

Pyrazoline derivatives have been identified as selective chemical inhibitors for various cytochrome P450 isoforms in human liver microsomes, highlighting their importance in the study of metabolism-based drug-drug interactions (DDIs). The selectivity of these inhibitors aids in understanding the involvement of specific CYP isoforms in drug metabolism, which is crucial for predicting potential DDIs during drug development (Khojasteh et al., 2011).

Antifungal and Pharmacophore Activity

Research has also focused on the antifungal pharmacophore activity of pyrazoline compounds against Fusarium oxysporum, a pathogen causing Bayoud disease in date palms. The structure–activity relationship (SAR) interpretations for these compounds provide insights into their efficiency in combating fungal infections (Kaddouri et al., 2022).

Synthesis and Biological Activities

Pyrazoline derivatives have wide-ranging biological activities, such as anticancer, anti-inflammatory, and antimicrobial effects, making them significant in both combinatorial and medicinal chemistry. These compounds serve as useful synthons in organic synthesis due to their structural versatility and biological relevance (Dar & Shamsuzzaman, 2015).

Therapeutic Applications

Pyrazolines have been studied for their therapeutic patent literature, revealing diverse biological properties and pharmaceutical applications. This includes their role as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer agents, among others, indicating their potential as lead compounds in drug discovery (Shaaban, Mayhoub, & Farag, 2012).

Neurodegenerative Disorders

Pyrazoline-containing compounds are explored for their neuroprotective properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease (AD) and Parkinson’s disease (PD). They have shown potential in managing these diseases by targeting enzymes like acetylcholine esterase (AChE) and monoamine oxidase (MAO) (Ahsan et al., 2022).

Wirkmechanismus

Safety and Hazards

The safety information for “[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine” indicates that it may cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Eigenschaften

IUPAC Name |

[2-(3,5-dimethylpyrazol-1-yl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-9-7-10(2)15(14-9)12-6-4-3-5-11(12)8-13/h3-7H,8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQNOSSOUOYTFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2CN)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B3302665.png)

![2-Chlorofuro[2,3-d]pyrimidine](/img/structure/B3302677.png)

![Acetamide, N-[4-(aminomethyl)-2,6-dichlorophenyl]-](/img/structure/B3302688.png)